molecular formula C10H6O2 B14754933 furo[3,4-e][1]benzofuran CAS No. 210-75-3

furo[3,4-e][1]benzofuran

Cat. No.: B14754933
CAS No.: 210-75-3
M. Wt: 158.15 g/mol
InChI Key: XOUWRTHOSASNAB-UHFFFAOYSA-N
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Description

Furo3,4-ebenzofuran is a heterocyclic compound that features a fused ring system consisting of a furan ring and a benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furo3,4-ebenzofuran typically involves the cyclization of appropriate precursors. One common method is the Hamaguchi–Ibata methodology, which starts with coumarin and involves a series of cyclization reactions . Another approach involves the use of metal-catalyzed reactions, such as the Diels–Alder reaction, to construct the fused ring system .

Industrial Production Methods

Industrial production of furo3,4-ebenzofuran may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Furo3,4-ebenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the ring system.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of furo3,4-ebenzofuran-2,3-dione, while substitution reactions can yield a variety of substituted furo3,4-ebenzofuran derivatives .

Scientific Research Applications

Furo3,4-ebenzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of furo3,4-ebenzofuran involves its interaction with specific molecular targets. For instance, certain derivatives have been found to inhibit enzymes such as carbonic anhydrase and tyrosinase . The compound’s effects are mediated through its ability to bind to these enzymes and interfere with their normal function, leading to therapeutic outcomes.

Comparison with Similar Compounds

Furo3,4-ebenzofuran can be compared to other similar compounds, such as:

    Benzofuran: A simpler structure with a single furan ring fused to a benzene ring.

    Furo[3,4-b]benzofuran: Another fused ring system with different connectivity.

    Coumarin: A related compound with a benzopyrone structure.

The uniqueness of furo3,4-ebenzofuran lies in its specific ring fusion and the resulting electronic properties, which differentiate it from other similar compounds .

Properties

CAS No.

210-75-3

Molecular Formula

C10H6O2

Molecular Weight

158.15 g/mol

IUPAC Name

furo[3,4-e][1]benzofuran

InChI

InChI=1S/C10H6O2/c1-2-10-8(3-4-12-10)9-6-11-5-7(1)9/h1-6H

InChI Key

XOUWRTHOSASNAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CO2)C3=COC=C31

Origin of Product

United States

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